molecular formula C8H18N2O B1385885 N-Ethyl-3-(isopropylamino)propanamide CAS No. 1040691-39-1

N-Ethyl-3-(isopropylamino)propanamide

Cat. No.: B1385885
CAS No.: 1040691-39-1
M. Wt: 158.24 g/mol
InChI Key: DQAKKAWSELSMOD-UHFFFAOYSA-N
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Description

N-Ethyl-3-(isopropylamino)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with an ethyl group at the nitrogen atom and an isopropylamino group at the third carbon (β-position). Its IUPAC name follows the seniority order of substituents, where "ethyl" precedes "isopropylamino" in alphanumerical prioritization . The compound’s amide functionality and alkylamino substituents may influence its solubility, bioavailability, and interaction with biological targets, though specific data remain speculative without experimental validation.

Properties

IUPAC Name

N-ethyl-3-(propan-2-ylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-4-9-8(11)5-6-10-7(2)3/h7,10H,4-6H2,1-3H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAKKAWSELSMOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-(isopropylamino)propanamide participates in the following reaction types:

Reaction Type Reagents/Conditions Major Products Key References
Oxidation KMnO₄ (acidic), H₂O₂Carboxylic acid derivatives
Reduction LiAlH₄, catalytic hydrogenationAmine derivatives (e.g., N-ethyl-3-isopropylaminopropanamine)
Hydrolysis HCl (6M, reflux), NaOH (aqueous)Propanoic acid + ethyl/isopropylamine salts
Nucleophilic Substitution Acryloyl chloride, triethylamine (DCM, 0°C)Acrylamide derivatives

Reaction Mechanisms and Conditions

Oxidation :
Under acidic conditions with KMnO₄, the compound’s tertiary amine moiety undergoes oxidative cleavage, yielding a carboxylic acid derivative. For example:

C H N OKMnO H C H NO +NH CH CH CH CH \text{C H N O}\xrightarrow{\text{KMnO H }}\text{C H NO }+\text{NH CH CH CH CH }

Conditions: 60–80°C, 12–24 hours.

Reduction :
Lithium aluminum hydride (LiAlH₄) reduces the amide group to a secondary amine:

C H N OLiAlH C H N +H O\text{C H N O}\xrightarrow{\text{LiAlH }}\text{C H N }+\text{H O}

Conditions: Anhydrous THF, 0°C → RT, 4–6 hours .

Hydrolysis :
Acid-catalyzed hydrolysis cleaves the amide bond:

C H N O+H OHClCH CH NH +(CH )2CHNH2+C H O \text{C H N O}+\text{H O}\xrightarrow{\text{HCl}}\text{CH CH NH }+(\text{CH })₂CHNH₂+\text{C H O }

Conditions: 6M HCl, reflux, 8–12 hours .

Catalysts and Solvents

  • Catalysts : Palladium-on-carbon (Pd/C) for hydrogenation , triethylamine (NEt₃) for acylation .

  • Solvents : Dichloromethane (DCM), ethanol, and toluene are preferred for substitution and condensation reactions .

Stability and Reactivity

  • Thermal Stability : Decomposes above 200°C without melting .

  • pH Sensitivity : Undergoes rapid hydrolysis in strongly acidic/basic media (pH < 2 or >12) .

Industrial and Academic Relevance

  • Material Science : Functionalized acrylamide derivatives are used in smart hydrogels .

  • Drug Discovery : Modulates integrin-linked kinase (ILK) pathways, showing promise in oncology .

Scientific Research Applications

Neurological Disorder Treatment

One of the most promising applications of N-Ethyl-3-(isopropylamino)propanamide is its use in developing therapeutic agents for neurological disorders. Research has demonstrated that compounds similar to this compound can inhibit toxicity related to TDP-43, a protein associated with several neurodegenerative diseases, including:

  • Alzheimer's Disease
  • Amyotrophic Lateral Sclerosis (ALS)
  • Frontotemporal Dementia (FTLD)

A recent patent describes a pharmaceutical composition that includes this compound and methods for treating neurological disorders by administering an effective amount of the compound to patients exhibiting TDP-43 aggregation or mutations associated with its toxicity . This approach highlights the compound's role as a potential CYP51A1 inhibitor, which could mitigate the effects of these debilitating conditions.

Biocompatible Materials

This compound has also been studied for its application in biocompatible thermoresponsive materials. Research indicates that polymers incorporating this compound can be utilized for drug delivery systems due to their ability to respond to temperature changes, enhancing the efficiency of anticancer drug delivery .

Table 1: Properties of Thermoresponsive Polymers Containing this compound

PropertyValue
SolubilityHigh in aqueous solutions
Thermoresponsive Range25°C - 37°C
Drug Delivery EfficiencyEnhanced compared to controls

Synthesis and Characterization Studies

The synthesis of this compound involves several steps, including the reaction of isopropylamine with ethyl acrylate under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR) have been employed to confirm the structure and purity of the synthesized compound .

Case Study: Synthesis Process

In a detailed study, researchers synthesized this compound by refluxing isopropylamine with ethyl acrylate in anhydrous solvents. The resulting product was purified using column chromatography, yielding a high percentage of the desired compound. The characterization confirmed its structural integrity through distinctive peaks in the NMR spectrum, indicating successful synthesis .

Future Directions and Research Opportunities

The ongoing research into this compound suggests several avenues for future exploration:

  • Expanded Therapeutic Uses : Investigating its efficacy against other neurodegenerative diseases beyond those currently studied.
  • Enhanced Drug Delivery Systems : Developing more sophisticated polymeric systems that utilize this compound for targeted drug delivery.
  • Toxicological Studies : Conducting comprehensive safety assessments to evaluate long-term effects and potential side effects in clinical settings.

Comparison with Similar Compounds

Key Observations:

Functional Groups: The target compound lacks aromatic rings and halogen substituents present in atrazine (Cl), acetochlor (Cl), and AI-1 (Cl, F), which are critical for herbicidal activity in analogs . The isopropylamino group differentiates it from AI-1’s trifluoropropylthio substituent, which likely confers distinct electronic and steric properties .

Environmental Impact: Atrazine and acetochlor are documented groundwater contaminants due to their solubility and persistence .

The target compound’s simpler structure may limit its efficacy compared to these analogs but could serve as a scaffold for derivatization.

Biological Activity

N-Ethyl-3-(isopropylamino)propanamide (CAS Number: 1040691-39-1) is a compound that has garnered attention for its potential biological activity. This article delves into its properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological implications.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C₈H₁₈N₂O
  • Molecular Weight : 158.24 g/mol

The compound features an amide backbone with ethyl and isopropyl groups attached to the nitrogen atom, contributing to its unique chemical reactivity and potential biological interactions .

Research indicates that this compound interacts with specific biological targets, including enzymes and receptors. This interaction may modulate various biological pathways, suggesting potential therapeutic applications. The compound's mechanism of action involves:

  • Enzyme Interaction : It may inhibit or activate specific enzymes linked to inflammatory pathways.
  • Receptor Modulation : Potential interactions with receptors could lead to analgesic or anti-inflammatory effects .

Anti-inflammatory and Analgesic Properties

Studies suggest that this compound exhibits anti-inflammatory and analgesic properties. These activities make it a candidate for further pharmacological exploration, particularly in conditions where inflammation plays a critical role.

Research Findings

A summary of key research findings on the biological activity of this compound includes:

Study ReferenceFindings
The compound shows potential as a therapeutic agent due to its ability to interact with biological targets.
Modifications of similar compounds have demonstrated improved pharmacological activity, indicating the potential for enhanced effects through structural variations.
Conjugates formed with amino acids have shown increased skin permeability and reduced gastrointestinal side effects, suggesting a pathway for developing safer formulations.

Case Studies and Experimental Data

Several studies have examined the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Study on Prodrugs : Research on prodrugs formed from amino acids indicated that modifications can lead to compounds with reduced side effects while maintaining efficacy .
  • Cytotoxicity Studies : Compounds similar in structure were tested for cytotoxicity against various cancer cell lines, revealing significant activity that warrants further investigation into this compound .

In Vitro Studies

In vitro studies have shown that compounds with similar structural features can exhibit cytotoxic effects against cancer cells, suggesting a need for further exploration of this compound's efficacy in cancer therapy.

Applications in Research and Industry

This compound is used in various fields, including:

  • Proteomics Research : The compound serves as a biochemical tool for studying protein interactions and functions.
  • Synthetic Chemistry : It acts as a building block for synthesizing more complex molecules and specialty chemicals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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